molecular formula C22H22N4O4 B11140231 N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide

N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide

Cat. No.: B11140231
M. Wt: 406.4 g/mol
InChI Key: QFTJPBVKLAKYSV-UHFFFAOYSA-N
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Description

N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-1-(2-METHOXYETHYL)-1H-INDOLE-2-CARBOXAMIDE is a complex organic compound that features a unique combination of indole and quinoxaline moieties

Preparation Methods

The synthesis of N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-1-(2-METHOXYETHYL)-1H-INDOLE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-1-(2-METHOXYETHYL)-1H-INDOLE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Scientific Research Applications

N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-1-(2-METHOXYETHYL)-1H-INDOLE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-1-(2-METHOXYETHYL)-1H-INDOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, while the quinoxaline moiety may interact with enzymes or other proteins. These interactions can modulate biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-1-(2-METHOXYETHYL)-1H-INDOLE-2-CARBOXAMIDE can be compared with similar compounds such as:

By understanding the unique features and applications of N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-1-(2-METHOXYETHYL)-1H-INDOLE-2-CARBOXAMIDE, researchers can explore its potential in various scientific fields.

Properties

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-1-(2-methoxyethyl)indole-2-carboxamide

InChI

InChI=1S/C22H22N4O4/c1-30-13-12-25-17-8-4-2-6-15(17)14-19(25)20(27)23-10-11-26-18-9-5-3-7-16(18)24-21(28)22(26)29/h2-9,14H,10-13H2,1H3,(H,23,27)(H,24,28)

InChI Key

QFTJPBVKLAKYSV-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=CC=CC=C2C=C1C(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O

Origin of Product

United States

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